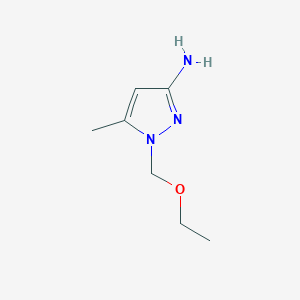
1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an ethoxymethyl group at the first position, a methyl group at the fifth position, and an amine group at the third position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazol-3-amine with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Applications De Recherche Scientifique
1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. Research is ongoing to explore its biological activities and therapeutic potential.
Medicine: In medicinal chemistry, pyrazole derivatives are investigated for their potential as drug candidates for various diseases, including cancer, diabetes, and neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. Detailed studies on the molecular targets and pathways involved are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine: This compound has a methoxymethyl group instead of an ethoxymethyl group, which may result in different chemical reactivity and biological activity.
1-(Ethoxymethyl)-3-methyl-1H-pyrazol-5-amine: The position of the methyl and amine groups is swapped, potentially leading to variations in its chemical and biological properties.
1-(Ethoxymethyl)-5-ethyl-1H-pyrazol-3-amine: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
1-(ethoxymethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O/c1-3-11-5-10-6(2)4-7(8)9-10/h4H,3,5H2,1-2H3,(H2,8,9) |
Clé InChI |
DFQYGMKEFSYSAH-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C(=CC(=N1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)

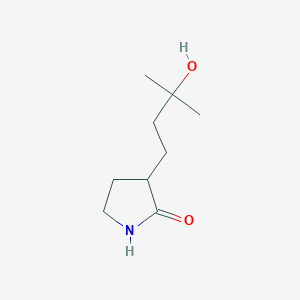
![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
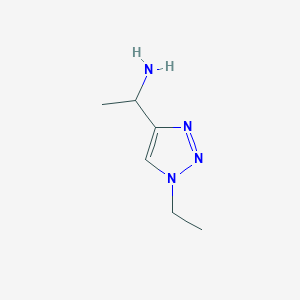

amine](/img/structure/B13161474.png)

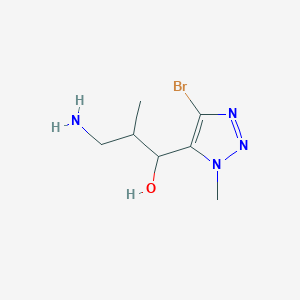
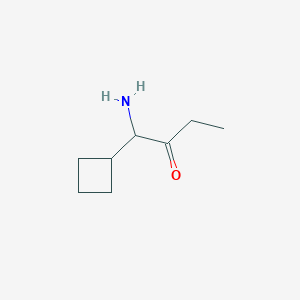
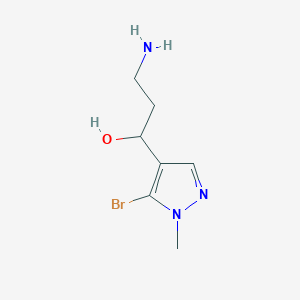
![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
